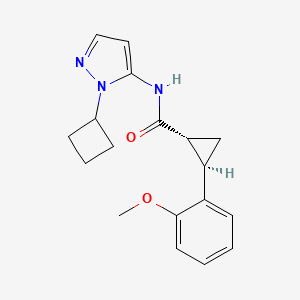![molecular formula C20H24N2O3 B7351718 1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone](/img/structure/B7351718.png)
1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is also known as JNJ-40411813 and is a small molecule inhibitor of the protein-protein interaction between the Notch receptor and its ligand. The Notch signaling pathway plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Thus, the inhibition of this pathway has therapeutic potential in various diseases, including cancer.
Mécanisme D'action
JNJ-40411813 is a small molecule inhibitor of the Notch signaling pathway. It works by binding to the Notch receptor and preventing its interaction with its ligand, thus inhibiting downstream signaling. This inhibition leads to the suppression of cell proliferation and induction of apoptosis, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have potent inhibitory effects on the Notch signaling pathway. In preclinical studies, it has been found to suppress cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and cardioprotective effects in cardiovascular disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of JNJ-40411813 is its specificity towards the Notch signaling pathway, which makes it a promising therapeutic agent for various diseases. However, one of the limitations is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are several potential future directions for research on JNJ-40411813. One area of interest is its potential as a cancer therapy, where it could be used in combination with other treatments to enhance efficacy. Additionally, further studies are needed to evaluate its safety and efficacy in various diseases, including Alzheimer's disease and cardiovascular diseases. Lastly, the development of more potent and selective inhibitors of the Notch signaling pathway could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves the reaction of 3-benzyl-4-hydroxypyrrolidine and 6-ethoxypyridine-2-carbaldehyde in the presence of a base, followed by the addition of an acylating agent. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
JNJ-40411813 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, the Notch signaling pathway is often dysregulated, leading to uncontrolled cell proliferation and tumor growth. Inhibition of this pathway using JNJ-40411813 has shown promising results in preclinical studies, suggesting its potential as a cancer therapy.
Propriétés
IUPAC Name |
1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-10-6-9-17(21-19)12-20(24)22-13-16(18(23)14-22)11-15-7-4-3-5-8-15/h3-10,16,18,23H,2,11-14H2,1H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLCPXBFTWKPND-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CC(=O)N2CC(C(C2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=N1)CC(=O)N2C[C@H]([C@@H](C2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-oxoethyl]-1H-benzimidazol-2-one](/img/structure/B7351639.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-4-pyridin-2-ylbutan-1-one](/img/structure/B7351647.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-[1-(3-fluorophenyl)cyclopropyl]methanone](/img/structure/B7351649.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-(4-phenyltriazol-1-yl)ethanone](/img/structure/B7351653.png)
![1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-(2-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B7351661.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(5-ethyl-1-benzofuran-3-yl)methanone](/img/structure/B7351672.png)
![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7351695.png)



![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(3-cyclopentyl-1,2-oxazol-4-yl)methanone](/img/structure/B7351725.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanone](/img/structure/B7351727.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-[3-(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7351729.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B7351735.png)